Cas no 692-49-9 ((Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE)

(Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE structure
692-49-9 structure
Product Name:(Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE
CAS No:692-49-9
MF:C4H2F6
MW:164.049102306366
CID:973353
PubChem ID:52991879
Update Time:2025-04-19

(Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE Chemical and Physical Properties

Names and Identifiers

    • (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE
    • (Z)-1,1,1,4,4,4-HEXAFLUOROBUT-2-ENE
    • (Z)-HFO 1336
    • HCFO-1336mzz
    • HFC 1336mzz
    • HFO 1336mzzm(z)
    • EC 700-651-7
    • SCHEMBL34508
    • 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)-
    • cis 1,1,1,4,4,4-hexafluoro-2-butene
    • 692-49-9
    • DTXSID00883476
    • cis-1,1,1,4,4,4-hexafluoro-2-butene
    • HFO-1336mzz(Z)
    • (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene
    • Z-1,1,1,4,4,4-hexafluoro-2-butene
    • MFCD10565642
    • Inchi: 1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1-
    • InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N
    • SMILES: FC(/C=C\C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 164.00606904g/mol
  • Monoisotopic Mass: 164.00606904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.356
  • Boiling Point: 9 ºC
  • Flash Point: -21 ºC

(Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H291118-1g
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene
692-49-9
1g
$ 53.00 2023-09-07
TRC
H291118-5g
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene
692-49-9
5g
$ 138.00 2023-09-07
TRC
H291118-10g
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene
692-49-9
10g
$ 201.00 2023-09-07
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